molecular formula C15H19N3 B2801721 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine CAS No. 2034512-16-6

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine

Cat. No.: B2801721
CAS No.: 2034512-16-6
M. Wt: 241.338
InChI Key: NYIZJFXRBPHTOL-UHFFFAOYSA-N
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Description

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine is a chemical compound with a complex structure that includes a pyrazole ring, an indan moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable diketone to form the pyrazole core, followed by subsequent functionalization.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives, such as alcohols or amines.

  • Substitution: Generation of substituted pyrazoles or indanes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential biological applications, including the development of new pharmaceuticals. Its interaction with biological targets can be studied to understand its effects on various biological processes.

Medicine: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine may be explored for its therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the indan moiety play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-methylamine

Uniqueness: N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-2,3-dihydro-1H-inden-2-amine is unique due to its specific structural features, which include the combination of the pyrazole ring and the indan moiety. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-2,3-dihydro-1H-inden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-17(11-14-7-8-16-18(14)2)15-9-12-5-3-4-6-13(12)10-15/h3-8,15H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIZJFXRBPHTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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